molecular formula C10H11F3O3 B15317400 2-Ethoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol

2-Ethoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol

Cat. No.: B15317400
M. Wt: 236.19 g/mol
InChI Key: UHZPJZZTNHFVIN-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol is a fluorinated phenolic compound characterized by an ethoxy group at the ortho position and a trifluoro-hydroxyethyl substituent at the para position of the phenol ring. Its molecular formula is C₁₀H₁₁F₃O₃, with a molecular weight of 236.19 g/mol (CAS: 1249227-67-5) . The compound has been listed as a discontinued product by suppliers, with purity grades ranging from 97% to 98% . It is primarily utilized in specialized research settings, though specific applications remain undocumented in available literature.

Properties

Molecular Formula

C10H11F3O3

Molecular Weight

236.19 g/mol

IUPAC Name

2-ethoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol

InChI

InChI=1S/C10H11F3O3/c1-2-16-8-5-6(3-4-7(8)14)9(15)10(11,12)13/h3-5,9,14-15H,2H2,1H3

InChI Key

UHZPJZZTNHFVIN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C(F)(F)F)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol typically involves the following steps:

  • Starting Materials: The synthesis begins with phenol as the starting material.

  • Ethoxylation: The phenol undergoes ethoxylation to introduce the ethoxy group.

  • Trifluoromethylation: The ethoxyphenol is then trifluoromethylated to introduce the trifluoro-1-hydroxyethyl group.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol can undergo various chemical reactions, including:

  • Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The trifluoro-1-hydroxyethyl group can be reduced to form different reduced derivatives.

  • Substitution: The ethoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like halides, amines, and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Trifluoromethylated alcohols and other reduced derivatives.

  • Substitution Products: Various substituted phenols and ethers.

Scientific Research Applications

2-Ethoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

  • Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.

  • Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Ethoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol exerts its effects involves its interaction with molecular targets and pathways. The phenol group can act as a hydrogen bond donor and acceptor, influencing its binding to enzymes and receptors. The trifluoro-1-hydroxyethyl group enhances the compound's stability and lipophilicity, affecting its bioavailability and pharmacokinetics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs

The following compounds share structural or functional similarities with 2-Ethoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol:

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol (CAS: 246245-20-5)

2-(2,2,2-Trifluoro-1-hydroxyethyl)phenol (CAS: 201996-23-8)

2-Ethoxy-4-(ethoxymethyl)phenol (CAS: Not provided)

2-Ethoxy-4-(2-bornyl)phenol (CAS: 111033-95-5)

Structural and Functional Differences

Table 1: Structural Comparison
Compound Name Substituent Positions & Groups Molecular Formula Molecular Weight (g/mol) CAS Number
This compound 2-ethoxy, 4-(CF₃-CHOH) C₁₀H₁₁F₃O₃ 236.19 1249227-67-5
4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol 4-(CF₃-CHOH) C₈H₇F₃O₂ 192.14 246245-20-5
2-(2,2,2-Trifluoro-1-hydroxyethyl)phenol 2-(CF₃-CHOH) C₈H₇F₃O₂ 192.13 201996-23-8
2-Ethoxy-4-(ethoxymethyl)phenol 2-ethoxy, 4-(CH₂-O-C₂H₅) C₁₁H₁₆O₃ 196.24 Not provided
Key Observations :
  • Trifluoro-hydroxyethyl Position: The para-substituted 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol lacks the ethoxy group, reducing steric hindrance compared to the target compound. The ortho-substituted analog (CAS: 201996-23-8) shares the trifluoro-hydroxyethyl group but differs in substituent placement, which may alter electronic effects and hydrogen bonding .
  • Ethoxy vs. Ethoxymethyl: The ethoxymethyl group in 2-Ethoxy-4-(ethoxymethyl)phenol introduces a methylene spacer, enhancing hydrophobicity compared to the direct ethoxy linkage in the target compound .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Purity Solubility Storage Conditions Stability Notes
This compound 97–98% Likely organic-soluble* Discontinued; no data Suspected moisture-sensitive*
4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol Not specified Not specified 2–8°C, sealed, dry Requires dry storage
2-(2,2,2-Trifluoro-1-hydroxyethyl)phenol ≥95% Not specified Discontinued Unstable under standard conditions
2-Ethoxy-4-(ethoxymethyl)phenol Not specified Soluble in ethanol, ether Room temperature Stable; avoid oxidants

*Inferred from structural analogs.

Key Observations :
  • Stability : The trifluoro-hydroxyethyl group in all analogs necessitates dry storage, suggesting sensitivity to hydrolysis or oxidation .
  • Solubility: Ethoxylated derivatives (e.g., 2-Ethoxy-4-(ethoxymethyl)phenol) exhibit better organic solubility due to increased alkyl chain length .

Biological Activity

2-Ethoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol is a synthetic compound with potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile. This article reviews the existing literature on the biological activity of this compound, including its pharmacological effects, toxicity studies, and potential applications.

The compound's chemical formula is C10H14O3C_{10}H_{14}O_3 with a molecular weight of 182.22 g/mol. It is characterized by the presence of an ethoxy group and a trifluoro-1-hydroxyethyl substituent on a phenolic ring, which may contribute to its unique biological properties.

Property Value
Chemical FormulaC₁₀H₁₄O₃
Molecular Weight182.22 g/mol
IUPAC NameThis compound
AppearancePowder
Storage TemperatureRoom Temperature

Pharmacological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Some studies have suggested that phenolic compounds can possess antimicrobial properties. The presence of the trifluoroethyl group may enhance the lipophilicity of the compound, potentially increasing its ability to penetrate microbial cell membranes.
  • Antioxidant Properties : Phenolic compounds are well-known for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in biological systems. The specific activity of this compound in this regard requires further investigation.
  • Anti-inflammatory Effects : Some derivatives of phenolic compounds have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines. The potential of this compound to modulate inflammatory pathways remains to be thoroughly explored.

Case Studies and Research Findings

Several studies have investigated the biological activity of fluorinated phenolic compounds:

  • Synthesis and Evaluation : A study focusing on fluorine-substituted phenyl acetate derivatives demonstrated that structural modifications could lead to enhanced pharmacological profiles, including hypnotic effects in animal models . This suggests that similar modifications in this compound could yield interesting biological activities.
  • In Vitro Studies : In vitro assays assessing the cytotoxicity and cell viability of related compounds have shown promising results in cancer cell lines . Such findings highlight the need for further research into the anticancer potential of this compound.
  • Environmental Impact : Assessments regarding the environmental persistence and bioaccumulation potential of similar compounds suggest that careful consideration must be given to their ecological effects .

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